molecular formula C6H9F2NO2 B2415852 3,3-Difluoropiperidine-4-carboxylic acid CAS No. 1303974-04-0

3,3-Difluoropiperidine-4-carboxylic acid

Cat. No.: B2415852
CAS No.: 1303974-04-0
M. Wt: 165.14
InChI Key: DSWSNADCSHIEOB-UHFFFAOYSA-N
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Description

3,3-Difluoropiperidine-4-carboxylic acid: is a fluorinated piperidine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoropiperidine-4-carboxylic acid typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions and improved safety when handling reactive fluorinating agents .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoropiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,3-Difluoropiperidine-4-carboxylic acid is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its fluorinated nature imparts desirable properties such as increased thermal stability and resistance to chemical degradation .

Properties

IUPAC Name

3,3-difluoropiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c7-6(8)3-9-2-1-4(6)5(10)11/h4,9H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWSNADCSHIEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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